molecular formula C14H16Br2O8Re2 B1625298 Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer CAS No. 54082-95-0

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer

Cat. No.: B1625298
CAS No.: 54082-95-0
M. Wt: 844.49 g/mol
InChI Key: GARJHXMUDDMPBU-UHFFFAOYSA-L
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Description

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer, also known as dibromohexacarbonylbis(tetrahydrofuran)dirhenium, is a rhenium-based organometallic compound. It is widely used as a catalyst in various chemical reactions due to its unique properties and reactivity. The compound has the molecular formula [ReBr(CO)3(C4H8O)]2 and a molecular weight of 844.49 g/mol .

Scientific Research Applications

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer has a wide range of applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer plays a significant role in biochemical reactions, particularly as a catalyst. It facilitates the insertion of acetylenes into 1,3-dicarbonyl compounds and the synthesis of isobenzofuran derivatives . The compound interacts with aromatic ketimines and aldehydes, promoting the formation of isobenzofuran derivatives in good to excellent yields . These interactions are crucial for various biochemical processes, highlighting the compound’s importance in catalysis.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to changes in the cellular environment, impacting the function of enzymes and proteins involved in metabolic pathways . These effects underscore the compound’s potential in modulating cellular functions and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as a catalyst, facilitating the activation of C-H bonds in aromatic ketimines and aldehydes . This activation leads to the formation of isobenzofuran derivatives, showcasing the compound’s ability to promote specific biochemical reactions. The binding interactions with biomolecules and the subsequent changes in gene expression and enzyme activity are central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained catalytic activity . Prolonged exposure may lead to degradation, affecting its efficacy in biochemical reactions. Understanding these temporal effects is essential for optimizing its use in research and applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits catalytic activity without significant adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, providing valuable insights for its application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. The compound’s catalytic activity influences metabolic flux and metabolite levels, impacting the overall metabolic processes within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s efficacy in catalyzing biochemical reactions and its overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization influences its catalytic activity and interactions with biomolecules, highlighting the importance of understanding its subcellular distribution for optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer can be synthesized through the reaction of rhenium pentacarbonyl bromide with tetrahydrofuran (THF) under controlled conditions. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction can produce lower oxidation state complexes or metallic rhenium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer is unique due to its specific combination of ligands, which confer distinct reactivity and catalytic properties. Its ability to facilitate a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

bromorhenium;carbon monoxide;oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.6CO.2BrH.2Re/c2*1-2-4-5-3-1;6*1-2;;;;/h2*1-4H2;;;;;;;2*1H;;/q;;;;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJHXMUDDMPBU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCOC1.C1CCOC1.Br[Re].Br[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2O8Re2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469891
Record name 54082-95-0 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54082-95-0
Record name 54082-95-0 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
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Reactant of Route 6
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer

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